4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID
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Overview
Description
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID is an organic compound with the molecular formula C22H18N2O4 It is known for its unique structure, which includes benzoylamino and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID typically involves the reaction of benzoyl chloride with 2-aminobenzoic acid, followed by further reactions to introduce the benzoylamino group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoylamino groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit adenovirus replication by interfering with the viral genome expression . The compound’s structure allows it to bind to viral proteins, preventing their proper function and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID: Similar in structure but with different substitution patterns.
4-(DIMETHYLAMINO)BENZOIC ACID: Contains a dimethylamino group instead of benzoylamino, leading to different chemical properties and applications.
Uniqueness
4-{[2-(BENZOYLAMINO)BENZOYL]AMINO}BENZOIC ACID is unique due to its specific combination of benzoylamino and benzoic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit viral replication sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(2-benzamidobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)20(25)22-16-12-10-15(11-13-16)21(26)27/h1-13H,(H,22,25)(H,23,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZMKYLPJCPWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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